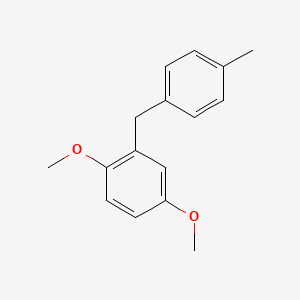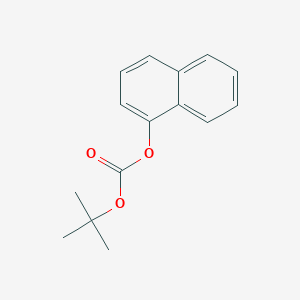![molecular formula C36H20N2O8S4 B14119491 4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core benzene structure, followed by the introduction of cyano groups and sulfanediyl linkages. Common reagents used in these reactions include nitriles, sulfur compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and sulfanediyl linkages play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its use as a photocatalyst and in organic light-emitting diodes (OLEDs).
4,4’,4’‘,4’‘’-(1,2,4,5-Benzenetetrayltetra-2,1-ethynediyl)tetrakisbenzoic acid: Utilized in the construction of metal-organic frameworks (MOFs).
Uniqueness
4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid is unique due to its combination of cyano groups and sulfanediyl linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C36H20N2O8S4 |
|---|---|
Molecular Weight |
736.8 g/mol |
IUPAC Name |
4-[2,4,5-tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C36H20N2O8S4/c37-17-27-29(47-23-9-1-19(2-10-23)33(39)40)30(48-24-11-3-20(4-12-24)34(41)42)28(18-38)32(50-26-15-7-22(8-16-26)36(45)46)31(27)49-25-13-5-21(6-14-25)35(43)44/h1-16H,(H,39,40)(H,41,42)(H,43,44)(H,45,46) |
InChI Key |
NVJKOCFVEHYVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)C(=O)O)C#N)SC4=CC=C(C=C4)C(=O)O)SC5=CC=C(C=C5)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14119408.png)
![1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone](/img/structure/B14119409.png)
![2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14119417.png)

![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119425.png)



![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14119450.png)





